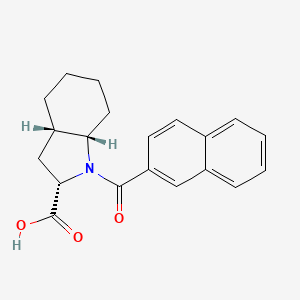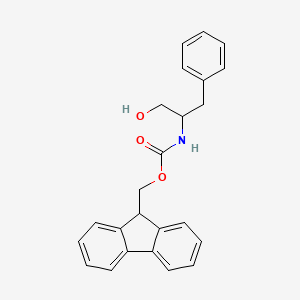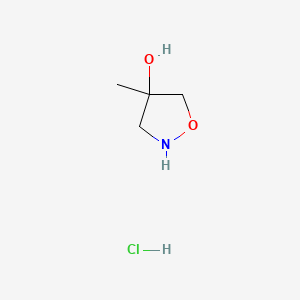
(2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid
概要
説明
(2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid is a complex organic compound that features a naphthalene moiety attached to an octahydroindole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One possible route could involve the initial formation of the octahydroindole core, followed by the introduction of the naphthalene-2-carbonyl group through a Friedel-Crafts acylation reaction. The final step might involve the carboxylation of the indole ring under basic conditions.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems.
化学反応の分析
Types of Reactions
(2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, but could include temperature control, solvent choice, and the use of catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
科学的研究の応用
Chemistry
In chemistry, (2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology
In biological research, this compound could be investigated for its potential biological activity. Its structural features might allow it to interact with specific biological targets, making it a candidate for drug discovery or as a tool in biochemical studies.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to modulate biological pathways might make it a candidate for the treatment of various diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure might impart desirable characteristics to polymers, coatings, or other industrial products.
作用機序
The mechanism of action of (2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds might include other naphthalene derivatives or indole-based molecules. Examples could be:
- Naphthalene-2-carboxylic acid
- Octahydroindole derivatives
- Other naphthalene-indole conjugates
Uniqueness
The uniqueness of (2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid lies in its specific combination of structural features. The presence of both a naphthalene moiety and an octahydroindole core might confer unique chemical and biological properties, distinguishing it from other similar compounds.
特性
IUPAC Name |
(2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-19(16-10-9-13-5-1-2-6-14(13)11-16)21-17-8-4-3-7-15(17)12-18(21)20(23)24/h1-2,5-6,9-11,15,17-18H,3-4,7-8,12H2,(H,23,24)/t15-,17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUMVFKWQOPVTE-SZMVWBNQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C3=CC4=CC=CC=C4C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)C3=CC4=CC=CC=C4C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B3381047.png)
![[1-(2-Phenylethyl)pyrrolidin-3-yl]methanol](/img/structure/B3381061.png)


![Methyl 5-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate](/img/structure/B3381093.png)
![2-{[(4-Chlorophenyl)methyl]sulfanyl}acetonitrile](/img/structure/B3381101.png)







![ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate](/img/structure/B3381139.png)
